molecular formula C18H13N3O2 B3909558 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile

3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile

Cat. No. B3909558
M. Wt: 303.3 g/mol
InChI Key: JVCRAPAAOAUNJA-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as BMD-152, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. It is a small molecule that has been synthesized using various methods and has been studied for its mechanism of action, physiological effects, and advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, studies have shown that 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibits the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have anti-tumor and neuroprotective effects.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have various biochemical and physiological effects. Studies have shown that 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibits cell proliferation and induces apoptosis in cancer cells. 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. Additionally, 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile is its potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile is a small molecule that can easily penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile. One direction is the development of more efficient synthesis methods to improve the yield and purity of 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile. Another direction is the exploration of the potential therapeutic applications of 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile and its potential side effects in vivo.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-11-2-4-14-15(6-11)21-18(20-14)13(9-19)7-12-3-5-16-17(8-12)23-10-22-16/h2-8H,10H2,1H3,(H,20,21)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCRAPAAOAUNJA-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC4=C(C=C3)OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC4=C(C=C3)OCO4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile

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